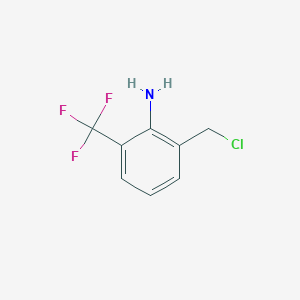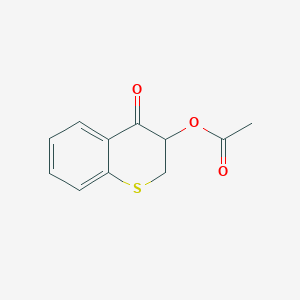
4-Oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is a heterocyclic compound that belongs to the thiochromene family. This compound is characterized by the presence of a sulfur atom in its chromene ring, which imparts unique chemical and biological properties. Thiochromenes are known for their diverse biological activities, making them valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate typically involves the thia-Michael condensation reaction. This reaction is carried out by reacting 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through the formation of a thiochromene intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate may involve multistep synthesis processes, including the use of thiophenols and various catalysts to enhance the reaction efficiency and yield . The process is optimized to ensure high purity and scalability for commercial applications.
化学反応の分析
Types of Reactions
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromene derivatives.
科学的研究の応用
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
4-oxo-3,4-dihydro-2H-chromen-3-yl acetate: Similar structure but lacks the sulfur atom.
4-oxo-3,4-dihydro-2H-thiochromen-2-yl acetate: Similar structure with a different position of the acetate group.
4-oxo-3,4-dihydro-2H-thiochromen-4-yl acetate: Similar structure with a different position of the carbonyl group.
Uniqueness
4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is unique due to the presence of the sulfur atom in the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
55444-15-0 |
|---|---|
分子式 |
C11H10O3S |
分子量 |
222.26 g/mol |
IUPAC名 |
(4-oxo-2,3-dihydrothiochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O3S/c1-7(12)14-9-6-15-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |
InChIキー |
QYHJSBVOQFTRQR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CSC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


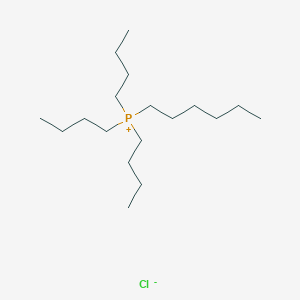
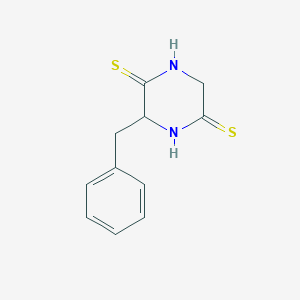

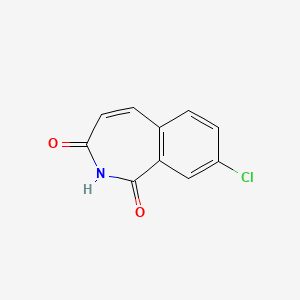
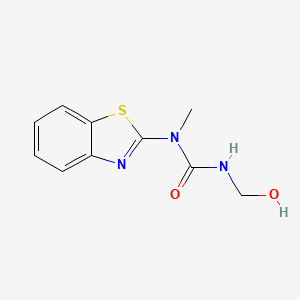
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

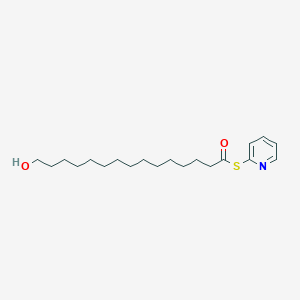
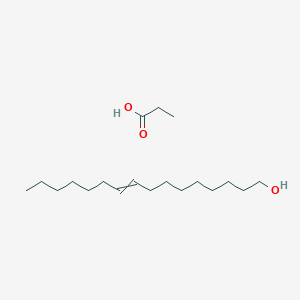
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)

